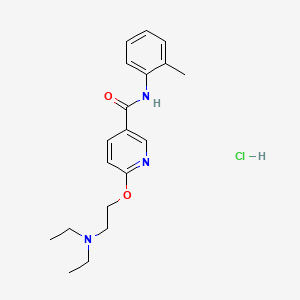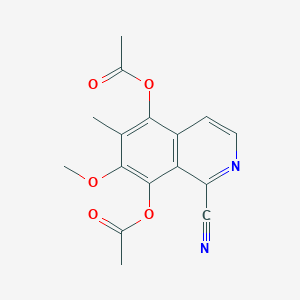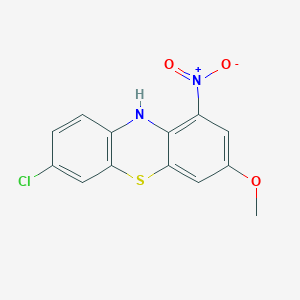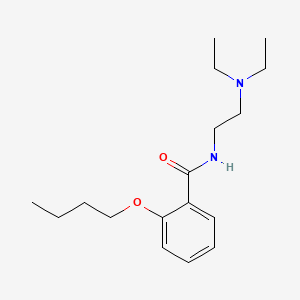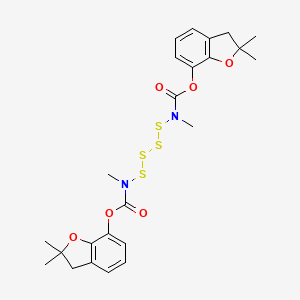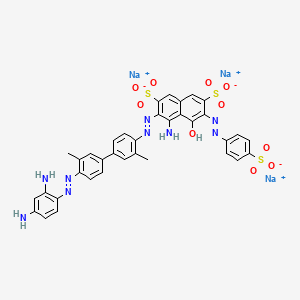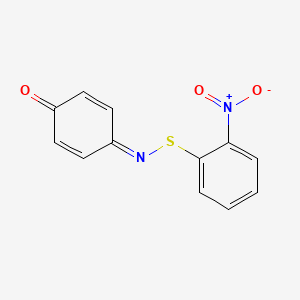![molecular formula C8H10O B14452888 1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 73654-32-7](/img/structure/B14452888.png)
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic organic compound with the molecular formula C₈H₁₀O It is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups at positions 1 and 6
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
類似化合物との比較
Similar Compounds
- 1,2-Dimethyl-1,3,5-cyclohexatriene 1,2-oxide
- 1,6-Dimethylbenzene oxide
- 7-Oxabicyclo[4.1.0]heptane
Uniqueness
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene stands out due to its specific substitution pattern and the presence of an oxygen atom in the bicyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
73654-32-7 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7,2)9-7/h3-6H,1-2H3 |
InChIキー |
BLNGVSNTBOHTLC-UHFFFAOYSA-N |
正規SMILES |
CC12C=CC=CC1(O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
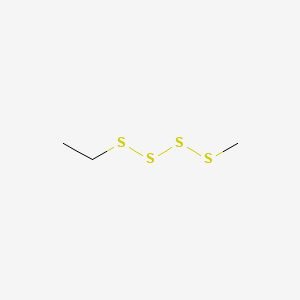
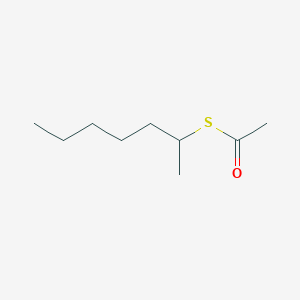
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
